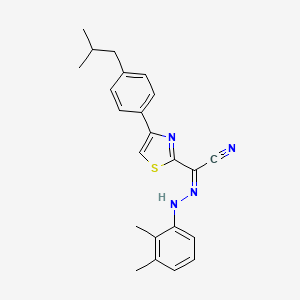

(Z)-N'-(2,3-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide

Description

(Z)-N'-(2,3-Dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic thiazole derivative characterized by a hydrazonoyl cyanide group and aromatic substituents. Its structure includes a thiazole core substituted at position 4 with a 4-isobutylphenyl group and at position 2 with a carbohydrazonoyl cyanide moiety linked to a 2,3-dimethylphenyl group. The Z-configuration of the hydrazonoyl group is critical for its stereochemical stability and bioactivity.

This compound is hypothesized to exhibit bioactivity due to its structural similarity to other thiazole-based molecules, which are known for antimicrobial, anticancer, and insecticidal properties . Its synthesis likely follows protocols for thiazole derivatives involving cyclization and condensation reactions, as described in studies on plant-derived biomolecules . Structural elucidation may involve X-ray crystallography using software like SHELX and LC/MS profiling for purity assessment .

Properties

IUPAC Name |

(2Z)-N-(2,3-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4S/c1-15(2)12-18-8-10-19(11-9-18)22-14-28-23(25-22)21(13-24)27-26-20-7-5-6-16(3)17(20)4/h5-11,14-15,26H,12H2,1-4H3/b27-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFQSHQIBMRPTQ-MEFGMAGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N'-(2,3-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Thiazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and antiviral activities. This article compiles research findings on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with hydrazones in the presence of cyanide. This process can yield various isomers, which are characterized using spectroscopic methods such as IR and NMR. The structural integrity and purity of the synthesized compound are crucial for its biological evaluation.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In vitro evaluations have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain thiazole derivatives achieve MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effect is believed to stem from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound:

- Cell Line Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one study reported IC50 values around 1.2 µM for thiazole derivatives against HepG2 cells .

- Mechanisms : The anticancer activity may involve the induction of apoptosis and cell cycle arrest through pathways involving cyclin-dependent kinases (CDKs) .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | HepG2 | TBD | Anticancer |

| Similar Thiazole Derivative 1 | HepG2 | 1.2 | Anticancer |

| Similar Thiazole Derivative 2 | MDA-MB-231 | 6.4 | Anticancer |

| Similar Thiazole Derivative 3 | Staphylococcus aureus | 0.22 | Antibacterial |

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a thiazole derivative significantly reduced bacterial load in infected animal models, showcasing its potential for therapeutic use against bacterial infections .

- Cancer Treatment : In preclinical trials, thiazoles were shown to enhance the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit tumor growth .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that these compounds can inhibit a variety of bacterial strains and fungi. The mechanism often involves disrupting microbial cell function or inhibiting essential enzymes.

- In Vitro Studies : A study highlighted the synthesis of thiazole derivatives that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, demonstrating their potency .

- Mechanism of Action : The antimicrobial action is attributed to the ability of thiazoles to interfere with bacterial cell wall synthesis and biofilm formation, which is crucial in preventing chronic infections .

Anticancer Properties

The potential anticancer effects of thiazole derivatives have also been a focal point of research. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Cell Line Studies : In various cell line studies, thiazole derivatives demonstrated cytotoxic effects against different cancer types, including breast and prostate cancer. The mechanisms include the induction of oxidative stress and modulation of cell cycle progression .

- Zinc Complexes : Research has indicated that zinc(II) complexes of thiazole derivatives enhance their anticancer activity. For instance, a study found that a specific thiazole derivative complexed with zinc showed improved efficacy in inhibiting cancer cell proliferation compared to its non-complexed form .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, thiazole derivatives have been investigated for several other pharmacological applications:

- Anti-inflammatory Effects : Thiazoles have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antiviral Properties : Some studies suggest that thiazole derivatives may possess antiviral activities against various viruses, although this area requires further exploration to establish efficacy and mechanisms .

Material Science Applications

Thiazole compounds are not limited to biological applications; they also find utility in material science:

- Dyes and Pigments : Thiazoles are utilized in the dye industry due to their vibrant colors and stability under light exposure. Their incorporation into synthetic dyes has been well-documented .

- Photovoltaic Materials : Recent advancements have explored the use of thiazole derivatives in organic photovoltaic cells due to their electronic properties, which facilitate charge transport .

Case Study 1: Antibacterial Evaluation

A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The study revealed that certain modifications on the thiazole ring significantly enhanced antibacterial activity.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Strong |

| 10 | 0.25 | Moderate |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that a specific thiazole derivative induced apoptosis through the mitochondrial pathway, with IC50 values indicating strong cytotoxicity.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| NCCD | 15 | Apoptosis |

| Zinc Complex | 10 | ROS Induction |

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

*DMP: Dimethylphenyl

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl in the chlorophenyl analog): Enhance antimicrobial activity by increasing electrophilicity .

- Lipophilic Groups (e.g., isobutyl in the target compound): Improve cell membrane penetration but may reduce solubility.

- Steric Hindrance : The 2,3-dimethylphenyl group in the target compound could limit binding to compact enzymatic pockets compared to smaller substituents like methoxy .

Bioactivity Trends: Smaller molecules (e.g., carbonitrile derivative) show higher potency due to better target accessibility. The hydrazonoyl cyanide group in the target compound may offer unique metal-chelating properties, a feature underutilized in compared analogs.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed for preparing (Z)-configured thiazole carbohydrazonoyl cyanide derivatives?

- Methodological Answer : The compound can be synthesized via condensation of hydrazonoyl halides with thiazole precursors under basic conditions (e.g., K₂CO₃ in DMF). For example, hydrazonoyl chlorides react with thiourea-functionalized thiazoles to form thiadiazole derivatives . Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C) to favor the Z-configuration. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and stereochemistry .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and imine protons (δ 8.5–10.0 ppm).

- IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 305 [M+1] for analogous thiadiazole derivatives) .

Q. How do substituents (e.g., 2,3-dimethylphenyl, isobutylphenyl) influence the compound’s solubility and reactivity?

- Methodological Answer : The 2,3-dimethylphenyl group enhances steric hindrance, reducing nucleophilic attack on the thiazole core. The isobutylphenyl moiety increases lipophilicity, necessitating polar aprotic solvents (e.g., DMF) for reactions. Solubility can be tested via HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data during structural validation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of substituents in the Z-configuration. Discrepancies in elemental analysis (e.g., C, H, N, S percentages) require recalibration of synthesis conditions or purification via column chromatography .

Q. How can computational modeling predict the compound’s environmental fate and biodegradation pathways?

- Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis rate constants (kₕ) and partition coefficients (log P). Molecular docking with enzymes (e.g., cytochrome P450) can simulate metabolic pathways. Environmental persistence studies should follow OECD guidelines, combining lab-based hydrolysis/photolysis assays with soil adsorption experiments .

Q. What mechanistic insights explain the compound’s reactivity with thiocyanate or active methylene compounds?

- Methodological Answer : The thiazole core undergoes nucleophilic substitution at the 2-position, facilitated by electron-withdrawing groups (e.g., cyanide). Reaction with thiocyanate involves thiophilic attack, forming thiadiazoline intermediates. Kinetic studies (e.g., pseudo-first-order rate constants) and trapping experiments with D₂O validate proposed mechanisms .

Experimental Design & Data Analysis

Q. How to design a study evaluating the compound’s bioactivity across multiple biological targets?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition assays (e.g., COX-2, EGFR kinases) with IC₅₀ determination via spectrophotometry.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 μM).

- Statistical analysis : Apply ANOVA to compare bioactivity across substituent variants, adjusting for false discovery rates .

Q. What statistical approaches address variability in synthetic yield due to substituent effects?

- Methodological Answer : Use factorial design (e.g., 2³ factorial) to test variables: reaction time, temperature, and solvent polarity. Response surface methodology (RSM) optimizes yield, while principal component analysis (PCA) correlates substituent electronic parameters (Hammett σ) with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.